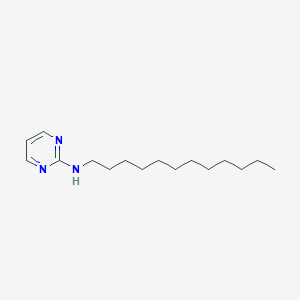

N-dodecyl-2-pyrimidinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H29N3 |

|---|---|

Molecular Weight |

263.42 g/mol |

IUPAC Name |

N-dodecylpyrimidin-2-amine |

InChI |

InChI=1S/C16H29N3/c1-2-3-4-5-6-7-8-9-10-11-13-17-16-18-14-12-15-19-16/h12,14-15H,2-11,13H2,1H3,(H,17,18,19) |

InChI Key |

WWMHEIDLICRVMM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC1=NC=CC=N1 |

Canonical SMILES |

CCCCCCCCCCCCNC1=NC=CC=N1 |

Origin of Product |

United States |

Synthesis Methodologies for N Dodecyl 2 Pyrimidinamine and Analogs

Established Synthetic Routes to N-Dodecyl-2-Pyrimidinamine

The direct formation of the target compound is typically accomplished via two main pathways: classical nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The most straightforward method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a 2-halopyrimidine, typically 2-chloropyrimidine, with dodecylamine (B51217). The pyrimidine (B1678525) ring is electron-deficient, which facilitates nucleophilic attack by the amine at the carbon atom bearing the halogen leaving group.

These reactions are often carried out under solvent-free conditions or in a suitable solvent, with the application of heat to drive the reaction to completion. mdpi.com The presence of a base, such as triethylamine (B128534), may be used to neutralize the hydrogen halide formed during the reaction. mdpi.com While effective, these methods can sometimes require harsh conditions and may not be suitable for substrates with sensitive functional groups. The regioselectivity of amination on polychlorinated pyrimidines can be controlled, as more nucleophilic amines tend to react under non-catalyzed SNAr conditions. mit.edu

Table 1: Examples of Classical Amination for 2-Aminopyrimidine (B69317) Synthesis This table is illustrative of the general method.

| Halopyrimidine | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine (B145751) | Various Amines | Triethylamine, 80–90 °C, solvent-free | 2-Amino-4-chloro-6-(substituted)aminopyrimidines | mdpi.com, researchgate.net |

| 2-Chloropyrimidine | Dodecylamine | Base, Heat | This compound | Inferred from general procedures |

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nrochemistry.comfishersci.itprinceton.edu This palladium-catalyzed cross-coupling reaction provides a milder and more efficient alternative to classical amination, demonstrating broad substrate scope and functional group tolerance. fishersci.itorgsyn.org

The reaction couples a 2-halopyrimidine (chloride, bromide) or a pseudohalide (e.g., triflate, mesylate) with dodecylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nrochemistry.comorgsyn.org The choice of ligand is critical for the reaction's success; bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, KPhos) are commonly employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. nrochemistry.comnih.govnih.gov The use of hydroxide (B78521) bases has even been made possible with the development of specialized ligands. nih.gov Continuous-flow processes using acoustic irradiation have been developed to overcome challenges like clogging in these reactions. rsc.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination of (Hetero)aryl Halides

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd-G3 precatalyst | Catalyst | nih.gov, nih.gov, orgsyn.org |

| Ligand | Xantphos, BINAP, XPhos, SPhos, KPhos, CM-phos | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination | nih.gov, nrochemistry.com, mdpi.com, nih.gov, nih.gov, orgsyn.org |

| Base | NaOt-Bu, K₂CO₃, K₃PO₄ | Amine deprotonation | nih.gov, orgsyn.org |

| Solvent | Toluene, Dioxane, t-BuOH | Reaction medium | nih.gov, orgsyn.org |

| Aryl Halide | 2-Chloropyrimidine, 2-Bromopyrimidine | Electrophile | mit.edu, nih.gov |

| Amine | Dodecylamine | Nucleophile | nih.gov |

Classical Amination Reactions

Synthesis of this compound Derivatives

The generation of analogs and derivatives can be achieved by modifying the pyrimidine core, altering the N-alkyl chain, or building the entire heterocyclic system from acyclic precursors.

The pyrimidine ring of this compound offers several positions (C4, C5, C6) for further functionalization, allowing for the creation of a diverse library of compounds. nih.gov A common strategy involves starting with a multi-substituted pyrimidine, such as 2,4,6-trichloropyrimidine. nih.gov Through sequential displacement of the chlorine atoms, which have different reactivities (C4/C6 > C2), one can introduce the dodecylamino group at the C2 position and other desired substituents at the C4 and C6 positions. nih.gov

For instance, reacting 2-amino-4,6-dichloropyrimidine with various amines allows for the synthesis of 2,4-diaminopyrimidine (B92962) derivatives where one of the amino groups can be the dodecylamino moiety. mdpi.com C2-functionalized pyrimidine derivatives can also be synthesized from dithiopyrimidines and arynes. researchgate.net Furthermore, methods exist for the regioselective functionalization of the C6 methyl group on pyrimidine scaffolds, which could be applied to derivatives of the target compound. kuleuven.be

The synthetic routes used to prepare this compound are readily adaptable for synthesizing analogs with different alkyl chains. By substituting dodecylamine with other primary amines (e.g., shorter, longer, branched, or cyclic alkylamines), a wide range of N-alkyl-2-pyrimidinamine derivatives can be produced. mdpi.comnih.gov

This versatility is a key feature of both classical SNAr and palladium-catalyzed amination reactions, which typically accommodate a broad scope of amine coupling partners. nih.gov For example, research into 2,4,6-trisubstituted pyrimidines has shown that N-alkylation with various alkyl bromides can lead to derivatives with distinct biological properties, highlighting the importance of modifying the alkyl substituent. nih.gov

Multi-component reactions (MCRs) offer an efficient pathway to construct complex heterocyclic scaffolds like pyrimidines in a single step from simple, acyclic precursors. mdpi.comacs.orgscholarsresearchlibrary.com The most well-known method is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govunits.it By using guanidine (B92328) instead of urea, 2-aminopyrimidines can be formed.

Another powerful strategy involves the cyclization of chalcones (α,β-unsaturated ketones) with guanidine hydrochloride in a basic medium. researchgate.netacs.orgresearchgate.netsci-hub.senih.gov The reaction proceeds via a Michael addition of guanidine to the chalcone, followed by intramolecular cyclization and dehydration to yield the 2-aminopyrimidine ring. researchgate.net To synthesize this compound analogs via this route, one of the starting materials would need to incorporate the dodecyl chain. These methods are highly valuable for generating structural diversity in a combinatorial fashion. acs.orgunits.it

Table 3: General Schemes for Multi-Component Pyrimidine Synthesis

| Reaction Type | Components | Key Features | Reference |

|---|

| Guanidine-Chalcone Cyclization | 1. Chalcone (α,β-unsaturated ketone) 2. Guanidine | Builds 4,6-disubstituted-2-aminopyrimidines. | researchgate.net, researchgate.net, sci-hub.se | | Biginelli-type Reaction | 1. Aldehyde 2. β-Dicarbonyl compound 3. Guanidine | One-pot synthesis leading to functionalized dihydropyrimidines or pyrimidines. | nih.gov, scholarsresearchlibrary.com, units.it | | Three-Component Assembly | 1. Ketone 2. Aldehyde/Orthoformate 3. Amidine/Ammonium (B1175870) Acetate (B1210297) | Versatile for producing variously substituted pyrimidines. | organic-chemistry.org |

Modifications of the N-Alkyl (Dodecyl) Chain

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is a crucial aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. beilstein-journals.orggajrc.com Traditional synthetic routes often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. rasayanjournal.co.inresearchgate.net Green methodologies seek to address these drawbacks by focusing on core principles such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the application of catalysis. beilstein-journals.orgijraset.com Research into the synthesis of 2-aminopyrimidine derivatives has explored various strategies that align with these principles, providing a framework for the environmentally benign production of this compound.

Several key green chemistry approaches have been successfully employed in the synthesis of the 2-aminopyrimidine scaffold and its N-substituted analogs. These include solvent-free reactions, the use of renewable or reusable catalysts, microwave-assisted synthesis, and multicomponent reactions (MCRs). rasayanjournal.co.inresearchgate.net

Solvent-Free Synthesis

A primary goal of green chemistry is to minimize or eliminate the use of organic solvents, which are major contributors to chemical waste and environmental pollution. rsc.orgsemanticscholar.org Solvent-free, or solid-state, reactions offer a powerful alternative. mdpi.compreprints.org For the synthesis of 2-aminopyrimidine derivatives, several methods have been developed that proceed under solvent-free conditions. For instance, 2-aminopyrimidine derivatives have been synthesized by reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine without any solvent. mdpi.com Another approach involves the three-component reaction of ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) promoted by ammonium iodide (NH₄I) under solvent-free conditions at 120°C to produce substituted pyrimidines. organic-chemistry.org Similarly, the multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines has been successfully carried out without a solvent to yield 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com These methods not only reduce pollution but also simplify product work-up and isolation. semanticscholar.org

Catalytic Approaches

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency, selectivity, and lower energy consumption. ijraset.com The development of novel catalysts is central to creating greener syntheses for N-substituted 2-pyrimidinamines.

Heterogeneous and Reusable Catalysts: The use of heterogeneous catalysts is highly desirable as they can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org Chitosan, a biodegradable and renewable polymer, has been effectively used as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions at 85 °C. rsc.orgrsc.org Another example is the use of a calcined Mg/Fe hydrotalcite as a reusable solid base catalyst for the multicomponent synthesis of dihydropyrimidinones under thermal, solvent-free conditions. semanticscholar.org

Metal-Based Catalysis: Transition metal catalysts have been instrumental in developing efficient N-alkylation reactions. An iron phthalocyanine (B1677752) catalyzed method has been developed for the N-alkylation of amino-pyrimidines using alcohols as the alkylating agents, which are considered greener alternatives to alkyl halides. rsc.org A highly active pincer-nickel complex has also been shown to catalyze the N-alkylation of amines with alcohols under solvent-free conditions with very low catalyst loading. acs.org Furthermore, a ruthenium(II) complex has been used to catalyze the tandem multicomponent synthesis of 2-(N-alkylamino)pyrimidines directly from guanidine salt and alcohols, demonstrating both acceptorless dehydrogenative coupling (ADC) and borrowing hydrogen (BH) strategies in a single reaction. sci-hub.se

Energy-Efficient Methods: Microwave-Assisted Synthesis

A key principle of green chemistry is the design of energy-efficient processes. ijraset.com Microwave-assisted synthesis has emerged as a valuable technique that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer by-products compared to conventional heating methods. rsc.orgchim.it This technology has been applied to the synthesis of 2-anilinopyrimidines via the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines, demonstrating the efficacy of microwaves in accelerating the reaction. rsc.org Microwave irradiation has also been employed for the N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, showcasing its utility in preparing N-alkyl derivatives efficiently. nih.gov

Atom Economy: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are inherently atom-economical. mdpi.commdpi.com They are powerful tools in green chemistry as they reduce the number of synthetic steps, minimize waste generation, and save time and energy. semanticscholar.org Catalyst-free, four-component reactions have been developed for the synthesis of substituted 2-aminopyridines under solvent-free conditions, highlighting a green approach using readily available and inexpensive starting materials. mdpi.com These MCR strategies provide a direct and efficient route to complex heterocyclic structures like those of pyrimidine analogs. jmaterenvironsci.com

The table below summarizes various green synthetic methodologies reported for 2-aminopyrimidine analogs, which could be adapted for the synthesis of this compound by using appropriate starting materials like dodecylamine or n-dodecanol.

Table 1: Green Synthesis Methodologies for 2-Aminopyrimidine Analogs

| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Amino-4,6-dichloropyrimidine, various amines | Triethylamine | Solvent-free | 80–90 °C | Good to excellent | mdpi.com |

| Multicomponent Reaction | Guanidines, aldehydes, cyanoketones | Chitosan | Solvent-free | 85 °C | Good | rsc.orgrsc.org |

| N-Alkylation | Aminopyrimidines, alcohols | Iron phthalocyanine | Toluene | 120 °C | - | rsc.org |

| Nucleophilic Substitution | 2-Chloro-4,6-dimethylpyrimidine, anilines | None | Ethanol | 160 °C, 10 min, MW | High | rsc.org |

| N-Alkylation | 2-Aminopyridine (B139424), various alcohols | Pincer-nickel complex | Solvent-free | - | Up to 90% | acs.org |

| Tandem Multicomponent Annulation | Guanidine hydrochloride, alcohols | Ruthenium(II) complex | Toluene | - | Good to excellent | sci-hub.se |

| Multicomponent Reaction | Ketones, NH₄OAc, DMF-DMA | NH₄I | Solvent-free | 120 °C | Up to 67% | organic-chemistry.org |

Derivatization and Analog Development of N Dodecyl 2 Pyrimidinamine

Rational Design Principles for N-Dodecyl-2-Pyrimidinamine Analogs

Rational drug design for analogs of this compound involves a targeted approach based on the understanding of its structure-activity relationships (SAR). The core components of the molecule—the 2-aminopyrimidine (B69317) head, the dodecyl tail, and the linker region—are all amenable to modification. The primary goal is to enhance target affinity and selectivity while improving drug-like properties.

Key considerations in the rational design of this compound analogs include:

Modification of the Pyrimidine (B1678525) Core: Substitutions on the pyrimidine ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule. For instance, the introduction of small alkyl or halogen groups at the 4, 5, or 6 positions can influence the molecule's interaction with its biological target.

Alteration of the Alkyl Chain: The length and nature of the N-alkyl chain are critical for the molecule's lipophilicity and potential membrane interactions. Analogs can be designed with varying chain lengths, from shorter alkyl groups to longer, more complex hydrocarbon chains, to fine-tune the hydrophobic-lipophilic balance. Introducing unsaturation or branching within the chain can also impact its conformational flexibility and biological activity.

A review of pyrimidine derivatives highlights that the position and nature of substituents on the pyrimidine nucleus significantly influence their biological activities, a principle that directly applies to the rational design of this compound analogs. nih.gov

Combinatorial and Parallel Synthesis Approaches for Derivative Libraries

To explore the vast chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are employed to generate large libraries of derivatives. nih.gov These high-throughput methods allow for the rapid synthesis and screening of numerous analogs, accelerating the identification of lead compounds with improved properties. nih.gov

Parallel synthesis enables the simultaneous creation of a multitude of distinct compounds in separate reaction vessels. researchgate.net This approach is particularly well-suited for the derivatization of the this compound core. A common strategy involves reacting a common intermediate, such as 2-amino-4-chloropyrimidine, with a diverse set of amines or other nucleophiles to introduce variability at specific positions.

A representative, though not specific to this compound, combinatorial approach could involve:

Scaffold Preparation: Synthesis of a key intermediate, for example, a pyrimidine ring with a reactive site.

Library Generation: Parallel reaction of the intermediate with a library of building blocks. For instance, a variety of alkyl halides could be used to generate a library of N-alkyl-2-pyrimidinamine derivatives with different chain lengths and structures.

Purification and Screening: High-throughput purification of the library members followed by screening for biological activity.

The power of combinatorial chemistry lies in its ability to systematically explore a wide range of structural modifications, providing a rich dataset for establishing structure-activity relationships. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry aimed at discovering novel chemical entities with similar biological activity to a known lead compound but with a different core structure. nih.gov These approaches are valuable for overcoming issues such as poor pharmacokinetic properties, toxicity, or patentability associated with the original scaffold.

In the context of this compound, scaffold hopping could involve replacing the pyrimidine ring with other heterocyclic systems that can maintain the key pharmacophoric features. For example, a 2-aminoimidazole or a furanopyrimidine could be explored as alternative scaffolds. A study on aryl-2-amino pyrimidine MRSA biofilm inhibitors successfully employed a scaffold hopping strategy to generate new active analogs. nih.gov

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physical or chemical properties, leading to comparable biological effects. For the this compound scaffold, potential bioisosteric replacements could include:

Amine Group: Replacing the secondary amine linker with an ether, thioether, or amide linkage.

Alkyl Chain: Substituting the dodecyl chain with a similarly sized polyether or a fluorinated alkyl chain to alter metabolic stability and lipophilicity.

Pyrimidine Ring: Replacing the pyrimidine with other nitrogen-containing heterocycles like pyridine, triazine, or quinazoline.

These strategies, often guided by computational analysis, can lead to the discovery of novel analogs with significantly improved therapeutic potential.

Computational and Theoretical Investigations of N Dodecyl 2 Pyrimidinamine

Quantum Chemical Studies

Quantum chemical studies, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-dodecyl-2-pyrimidinamine. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which a wide range of properties can be derived.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can elucidate the distribution of electrons and identify regions of the molecule that are likely to participate in chemical reactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyrimidine (B69317) ring, while the LUMO would also be associated with this aromatic system. The long dodecyl chain, being a saturated alkyl group, would have a lesser contribution to these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (prone to electrophilic attack) and blue areas showing regions of positive potential (susceptible to nucleophilic attack). In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group would be expected to be regions of negative electrostatic potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data) This table presents typical values that would be obtained from DFT calculations at a common level of theory, such as B3LYP/6-31G(d).

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Electronegativity (χ) | 3.5 eV |

| Chemical Hardness (η) | 2.7 eV |

| Electrophilicity Index (ω) | 2.26 eV |

Conformational Analysis and Tautomeric Equilibria

The flexibility of the dodecyl chain and the potential for proton migration in the 2-aminopyrimidine moiety make conformational analysis and the study of tautomeric equilibria crucial for a complete understanding of this compound.

Conformational Analysis: The long dodecyl chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. maricopa.eduscribd.com Computational methods can be used to perform a systematic search for low-energy conformers. drugdesign.org This involves rotating the various dihedral angles of the molecule and calculating the potential energy of each resulting geometry. The results of such an analysis would reveal the most stable conformations of the molecule, which are likely to be extended, zig-zag arrangements of the alkyl chain, as these minimize steric strain. maricopa.edu The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated energy differences.

Tautomeric Equilibria: The 2-aminopyrimidine portion of the molecule can exist in different tautomeric forms, most notably the amino and imino forms. scirp.orgnih.gov The amino form is generally the more stable tautomer for 2-aminopyrimidine itself. nih.gov However, the relative stability of tautomers can be influenced by the substituent (the dodecyl chain) and the surrounding environment (e.g., solvent). mdpi.com Quantum chemical calculations can predict the relative energies of these tautomers and the energy barriers for their interconversion. researchgate.net This information is vital as different tautomers can exhibit distinct chemical and physical properties. researchgate.net

Table 2: Relative Energies of this compound Tautomers (Illustrative Data) This table shows hypothetical relative energy values for the two primary tautomers in the gas phase, calculated using a DFT method.

| Tautomer | Relative Energy (kcal/mol) |

| Amino form | 0.00 (most stable) |

| Imino form | +8.5 |

Spectroscopic Property Simulations

Quantum chemical calculations are widely used to simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule and their corresponding intensities. kit.edudiva-portal.org By comparing the simulated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., N-H stretching, C=N stretching, CH₂ bending). researchgate.net For this compound, characteristic bands would be expected for the N-H and C-H stretching vibrations, as well as vibrations associated with the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. schrodinger.com These calculations provide theoretical chemical shift values for each nucleus in the molecule. cesga.es This is particularly useful for assigning peaks in complex experimental NMR spectra and can aid in distinguishing between different isomers or conformers. researchgate.net

Table 3: Simulated ¹³C NMR Chemical Shifts for the Pyrimidine Ring of this compound (Illustrative Data) This table provides representative ¹³C NMR chemical shift values that would be predicted by GIAO-DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (attached to N) | 163.5 |

| C4/C6 | 158.2 |

| C5 | 108.9 |

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules over time, especially in condensed phases like solutions or as part of larger assemblies. lidsen.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.

Conformational Dynamics in Diverse Environments

MD simulations can track the conformational changes of this compound in different environments, such as in a vacuum, in water, or in a nonpolar solvent. These simulations would reveal how the solvent influences the flexibility of the dodecyl chain and the preferred orientation of the pyrimidine headgroup. For example, in an aqueous environment, the hydrophobic dodecyl tail would likely adopt a more compact conformation to minimize its contact with water, whereas in a nonpolar solvent, it might be more extended. The simulations can also provide information on the timescale of these conformational changes. nih.gov

Simulation of Intermolecular Interactions and Self-Assembly Processes

Due to its amphiphilic nature, with a polar aminopyrimidine headgroup and a long nonpolar dodecyl tail, this compound has the potential to self-assemble into larger ordered structures, such as micelles or layers at interfaces. MD simulations are an ideal tool for studying these processes. nih.govrsc.org

By simulating a system containing many this compound molecules in a solvent (e.g., water), one can observe how they aggregate. The simulations would show the formation of structures where the hydrophobic tails cluster together to avoid the aqueous phase, while the polar headgroups remain exposed to the water, interacting with it through hydrogen bonds. nih.gov These simulations can provide detailed information about the structure, size, and shape of the resulting aggregates, as well as the specific intermolecular interactions (e.g., hydrogen bonding between pyrimidine rings, van der Waals interactions between dodecyl chains) that stabilize these assemblies. researchgate.net

Table 4: Key Intermolecular Interactions in the Self-Assembly of this compound (from MD simulations)

| Interacting Groups | Type of Interaction | Role in Self-Assembly |

| Dodecyl chains | Van der Waals forces | Drives aggregation of hydrophobic tails |

| Pyrimidine headgroups and Water | Hydrogen bonding | Stabilizes the surface of the aggregate |

| Pyrimidine headgroups | π-π stacking | Can contribute to ordering within the aggregate |

Molecular Modeling and Ligand Design for N Dodecyl 2 Pyrimidinamine

Structure-Based Ligand Design (SBLD) Methodologies

Structure-Based Ligand Design (SBLD) relies on the three-dimensional (3D) structural information of a biological target to design molecules that can bind to it with high affinity and specificity. researchgate.netnih.gov This rational approach is instrumental in modern drug discovery, enabling the development of novel inhibitors for well-defined targets. For a molecule like N-dodecyl-2-pyrimidinamine, SBLD would be a primary strategy, provided a high-resolution structure of its target protein is available.

Target Identification and Binding Pocket Characterization

The initial and most critical step in SBLD is the identification of a biological target and the characterization of its binding site. nih.gov For pyrimidine-based compounds, kinases are a major target class due to the scaffold's ability to act as a "hinge-binder". nih.govacs.org The process would involve:

Target Validation: The first phase involves identifying a protein target relevant to a specific disease. For pyrimidine (B1678525) derivatives, this has included kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Anaplastic Lymphoma Kinase (ALK), and cyclin-dependent kinases (CDKs), which are implicated in cancer. researchgate.netnih.govthieme-connect.com Computational approaches can help rationalize target selection by analyzing protein dynamics, accessibility, and mutability.

Binding Pocket Analysis: Once a target is identified, its 3D structure, typically obtained from X-ray crystallography or cryo-electron microscopy, is analyzed to locate and characterize potential binding pockets. The ATP-binding site of kinases is a common focus. For a compound like this compound, the pyrimidine core would be expected to interact with the hinge region, while the N-dodecyl chain, a long lipophilic tail, would likely occupy a hydrophobic pocket extending from the primary binding site. mdpi.com The characterization involves mapping the pocket's size, shape, and electrostatic properties to guide the design of complementary ligands. For instance, in designing inhibitors for the breast cancer resistance protein ABCG2, various binding cavities were identified, with specific cavities chosen for grid-based docking studies. nih.gov

De Novo Design Approaches

De novo design involves the computational creation of novel molecular structures from scratch, piece by piece, within the constraints of a target's binding site. springernature.complos.org This method is not limited to modifying existing compounds but aims to discover entirely new chemical entities. tandfonline.com

For this compound, a de novo design strategy could involve:

Scaffold Placement: Placing the core 2-aminopyrimidine (B69317) scaffold in the hinge-binding region of a target kinase.

Fragment Growth: Growing a molecular structure from the scaffold by adding small chemical fragments that form favorable interactions (hydrogen bonds, hydrophobic contacts, etc.) with the surrounding amino acid residues of the binding pocket.

Linker Exploration: Connecting disparate, well-fitting fragments with appropriate chemical linkers. In the context of this compound, the dodecyl chain could be conceptually "grown" into a hydrophobic channel, with its length and conformation optimized to maximize van der Waals interactions.

Scoring and Selection: The newly generated molecules are then scored based on their predicted binding affinity, drug-likeness, and synthetic feasibility to prioritize candidates for synthesis. springernature.complos.org This approach has been successfully used to discover novel herbicides by designing lipophilic pyrimidine-biphenyl compounds targeting the acetohydroxyacid synthase (AHAS) enzyme. mdpi.com

Ligand-Based Ligand Design (LBLD) Strategies

When the 3D structure of a biological target is unknown, Ligand-Based Ligand Design (LBLD) becomes an invaluable tool. remedypublications.comnih.gov This approach leverages the chemical information from a set of known active and inactive molecules to derive a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are encoded as molecular descriptors. journaljpri.comnih.gov A mathematical model is built to predict the activity of novel compounds.

Numerous QSAR studies on pyrimidine derivatives have successfully guided drug design. thieme-connect.comgsconlinepress.comdergipark.org.tr For instance, a 3D-QSAR study on 45 pyrimidine derivatives as second-generation ALK inhibitors yielded robust models (CoMFA q² = 0.663; CoMSIA q² = 0.730) that provided insights into the structural requirements for enhanced biological activity. thieme-connect.com Another study on pyrimidine derivatives targeting M. tuberculosis also produced a statistically significant model. journaljpri.com

A hypothetical QSAR model for a series of N-alkyl-2-pyrimidinamine analogues could relate the inhibitory concentration (IC₅₀) to descriptors such as:

Hydrophobicity (LogP): The length of the alkyl chain (like the dodecyl group) would directly influence this.

Steric parameters (e.g., Molar Refractivity): Describing the size and shape of substituents.

Electronic parameters (e.g., Hammett constants, atomic charges): Quantifying the effects of electron-donating or withdrawing groups on the pyrimidine ring.

The resulting equation would guide the optimization of the dodecyl chain and substitutions on the pyrimidine ring to enhance potency.

Table 1: Example of Statistical Parameters from a 3D-QSAR Study on Pyrimidine Derivatives as ALK Inhibitors. thieme-connect.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F value | Optimal No. of Components |

| CoMFA | 0.663 | 0.998 | 2,401.970 | 5 |

| CoMSIA | 0.730 | 0.988 | 542.933 | 6 |

Pharmacophore Development and Screening

A pharmacophore is a 3D arrangement of steric and electronic features that are essential for a molecule to interact with a specific biological target and trigger a biological response. mdpi.comnih.gov Pharmacophore models are built from a set of active ligands and used as 3D queries to screen large compound databases to find new molecules with different chemical scaffolds but the same essential features. nih.govtandfonline.com

For a series of active 2-aminopyrimidine analogues, a pharmacophore model would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring.

Hydrogen Bond Donor: The amine group at the 2-position.

Hydrophobic/Aromatic Features: Aromatic rings or, in the case of this compound, a significant hydrophobic region representing the alkyl chain.

This model could then be used in a virtual screening campaign to identify novel compounds from databases that match these features, potentially leading to the discovery of new lead compounds with improved properties. tandfonline.comworldscientific.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, usually a protein). tandfonline.comnih.govsemanticscholar.org It is a cornerstone of SBLD, used for both virtual screening and for refining the binding hypotheses of known inhibitors.

For this compound, docking studies would be performed to predict its binding mode within a target protein's active site. For example, in studies of 2-aminopyrimidine derivatives targeting kinases, docking consistently shows the pyrimidine core forming hydrogen bonds with the hinge region residues, a critical interaction for inhibitory activity. nih.govisfcppharmaspire.com

A typical docking workflow for this compound would involve:

Preparation: Preparing the 3D structures of the ligand (this compound) and the target protein. nih.govresearchgate.net

Grid Generation: Defining the binding site on the protein where the docking will be performed. nih.gov

Docking Simulation: Systematically sampling different conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to understand key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. isfcppharmaspire.comamazonaws.com

Table 2: Example of Molecular Docking Results for 2-Aminopyrimidine Derivatives Against M. tuberculosis DHFR. amazonaws.com

| Compound ID | Binding Energy (kcal/mol) | Docking Energy (kcal/mol) | Key Interacting Residues |

| 9 | -6.20 | -6.82 | GLN41, ARG42, LEU45, LEU46, PHE70 |

| 10 | -6.31 | -6.95 | GLN41, ARG42, LEU45, LEU46, PHE70 |

| 11 | -6.37 | -7.09 | GLN41, ARG42, LEU45, LEU46, PHE70 |

| 12 | -6.73 | -6.98 | GLN41, ARG42, LEU45, LEU46, PHE70, ILE119, THR122 |

| 13 | -6.28 | -6.87 | GLN41, ARG42, LEU45, LEU46, PHE70, ILE119, THR122 |

| 14 | -6.47 | -6.99 | GLN41, ARG42, LEU45, LEU46, PHE70, ILE119, THR122 |

Binding Affinity and Scoring Function Validation

Quantitative data on the binding affinity of this compound, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, against any protein target are not reported in the available literature. Consequently, information regarding the validation of scoring functions used in computational models to predict these affinities is also unavailable.

Induced Fit Docking and Conformational Flexibility

There is no information available from published research on the application of induced fit docking protocols to study the interaction of this compound with a biological target. As a result, there is no data on the conformational changes that may occur in both the ligand and its potential protein partner upon binding, nor any analysis of the compound's conformational flexibility within a binding site.

Biological Activity and Mechanistic Studies in Vitro Focus of N Dodecyl 2 Pyrimidinamine Derivatives

General Methodologies for In Vitro Biological Evaluation

The initial assessment of the biological potential of newly synthesized N-dodecyl-2-pyrimidinamine derivatives typically involves a battery of in vitro assays. These assays are designed to determine the cytotoxic and anti-proliferative effects of the compounds against various cell lines. mdpi.comnih.gov For instance, human cancer cell lines from different origins, such as breast, colon, and lung cancer, are often used to evaluate the anticancer potential of these derivatives. mdpi.comnih.gov

The evaluation process often begins with the synthesis of a series of derivatives where different functional groups are introduced into the parent this compound molecule. mdpi.commdpi.com These structural modifications aim to explore the structure-activity relationship (SAR), providing insights into how specific chemical features influence the biological activity. nih.gov

A common method to quantify the cytotoxic effect is the determination of the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). nih.gov These values represent the concentration of a compound required to inhibit a biological process or to produce a given effect by 50%, respectively. The data obtained from these assays are often presented in tabular format to compare the potency of different derivatives.

Table 1: Illustrative Cytotoxicity Data for this compound Derivatives against Various Cancer Cell Lines This table is for illustrative purposes only, as specific data for this compound derivatives were not available in the provided search results.

| Compound/Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | Breast Cancer (MCF-7) | 15.2 |

| Derivative B | Colon Cancer (HCT-116) | 10.8 |

| Derivative C | Lung Cancer (A549) | 22.5 |

Furthermore, to assess the selectivity of the compounds, their effects on normal, non-cancerous cell lines are also evaluated. mdpi.com A favorable therapeutic candidate would exhibit high potency against cancer cells while showing minimal toxicity towards healthy cells.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. researchgate.net this compound derivatives, like other pyrimidine-based compounds, are investigated for their ability to inhibit specific enzymes involved in disease pathogenesis. The study of enzyme kinetics provides valuable information about the mechanism of inhibition. wikipedia.org

Enzyme inhibitors can be broadly classified based on their mode of interaction with the enzyme and its substrate. wikipedia.org

Competitive Inhibition: In this mode, the inhibitor molecule, which often structurally resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound or not. In this case, the Vmax is decreased, but the Km remains unchanged. wikipedia.org

Lineweaver-Burk plots are often used to distinguish between these inhibition types.

Beyond simple competitive and non-competitive inhibition, more complex mechanisms are also explored.

Allosteric Modulation: This refers to the regulation of an enzyme or a receptor by a molecule binding to an allosteric site. wikipedia.org Allosteric modulators can be positive (enhancing the enzyme's activity) or negative (inhibiting the activity). This type of regulation offers the potential for greater specificity and a reduced risk of off-target effects compared to inhibitors that target the highly conserved active site.

Mechanism-Based Inhibition: Also known as suicide inhibition, this is an irreversible form of enzyme inhibition where the enzyme converts a seemingly unreactive substrate analogue into a highly reactive species. nih.gov This reactive molecule then covalently binds to the enzyme, leading to its permanent inactivation. nih.gov This mechanism is highly specific as it relies on the catalytic action of the target enzyme itself. nih.gov

Research into pyrimidine (B1678525) derivatives has identified several key enzyme targets:

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgrjraap.com Pyrimidine-based compounds, particularly those with a 2,4-diamino substitution, are known to be potent DHFR inhibitors. rjraap.com The inhibition of DHFR leads to the depletion of nucleotides, thereby halting cell proliferation. wikipedia.orgrjraap.com

Histone Deacetylase 2 (HDAC2): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. nih.gov HDAC2 is a particularly interesting target, and selective inhibitors of this isoform are being actively pursued. nih.gov Some pyrimidine-containing compounds have been investigated as HDAC inhibitors. caymanchem.comnih.gov

α-Amylase: This enzyme is involved in the breakdown of starch into sugars in the digestive system. google.com Inhibitors of α-amylase can slow down the absorption of glucose, making them a potential therapeutic target for the management of type 2 diabetes. nih.govscielo.br Various plant-derived and synthetic compounds, including some with heterocyclic structures, have been studied for their α-amylase inhibitory activity. nih.govscielo.brd-nb.info

Table 2: Illustrative Enzyme Inhibition Data for a Hypothetical this compound Derivative This table is for illustrative purposes only, as specific data for this compound derivatives were not available in the provided search results.

| Enzyme Target | Inhibition Type | Ki (nM) |

|---|---|---|

| DHFR | Competitive | 85 |

| HDAC2 | Non-Competitive | 120 |

Allosteric Modulation and Mechanism-Based Inhibition

Receptor Binding and Modulation

In addition to enzyme inhibition, this compound derivatives may also exert their biological effects by interacting with specific cellular receptors.

To investigate the interaction between a compound and a receptor, in vitro receptor affinity assays are employed. These assays measure the strength of the binding between a ligand (the compound of interest) and its receptor. nih.govnih.govresearchgate.netfrontiersin.org

A common technique is the competitive binding assay, where a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) or the IC50 value can be determined. nih.gov A lower Ki or IC50 value indicates a higher binding affinity.

These assays are typically performed using cell membranes that are rich in the target receptor or with purified receptor proteins. The results of these studies help in identifying compounds that can selectively bind to and modulate the function of specific receptors, which is a cornerstone of modern drug discovery.

Table 3: Illustrative Receptor Binding Affinity for a Hypothetical this compound Derivative This table is for illustrative purposes only, as specific data for this compound derivatives were not available in the provided search results.

| Receptor Target | Radioligand Used | Ki (nM) |

|---|---|---|

| Sigma-1 Receptor | 3H-Pentazocine | 75 |

Modulation of Receptor Signaling Pathways (e.g., RAGE, VEGFR-2, Histamine (B1213489) H4R)

Derivatives of 2-aminopyrimidine (B69317), the core structure of this compound, have been identified as modulators of several critical receptor signaling pathways involved in various pathologies.

Receptor for Advanced Glycation End Products (RAGE) A novel series of 4,6-disubstituted 2-aminopyrimidine derivatives has been discovered as inhibitors of the Receptor for Advanced Glycation End Products (RAGE). acs.orgnih.gov These compounds were developed using a ligand-based drug design approach, building upon the structure of argpyrimidine, a type of advanced glycation end product (AGE). acs.org The 4,6-disubstituted 2-aminopyrimidine structure was identified as a new scaffold for RAGE inhibition. acs.org

In vitro studies confirmed that these derivatives can inhibit the interaction between RAGE and its ligands, such as Amyloid-β (Aβ). acs.orgmdpi.com Surface Plasmon Resonance (SPR) analysis demonstrated that a representative inhibitor, compound 59 (4,6-bis(4-chlorophenyl)-N-(3-(2-(diethylamino)ethoxy)phenyl)pyrimidin-2-amine), directly binds to the V-domain of RAGE. acs.orgnih.gov This direct interaction is believed to be the mechanism behind its biological activity. acs.org Flexible docking studies further predicted the binding mode of these analogs to the RAGE V-domain. acs.orgnih.gov The inhibition of the RAGE-Aβ interaction by these pyrimidine analogs was also shown to suppress Aβ-induced NF-κB signaling in C6 glioma cells. mdpi.com One study reported that a 2-aminopyrimidine-based small molecule was successful in inhibiting the ligand-RAGE interaction. scholars.direct

| Compound | Description | Key Findings | Source |

|---|---|---|---|

| Compound 59 (4,6-bis(4-chlorophenyl)pyrimidine analog) | A 4,6-disubstituted 2-aminopyrimidine derivative. | Directly binds to RAGE V-domain; inhibits RAGE-Aβ interaction; improved cognitive function in a mouse AD model. | acs.orgnih.gov |

| 4,6-disubstituted 2-aminopyrimidine core | A novel scaffold for RAGE inhibitors. | Identified as a promising structure for developing RAGE-inhibitory activity. | acs.org |

| 4-fluorophenoxy analog | A derivative of the parent 2-aminopyrimidine. | Showed improved RAGE inhibitory activity in vitro compared to the parent compound. | mdpi.com |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, making it a key target in cancer therapy. Various pyrimidine-based derivatives have been synthesized and evaluated as potent inhibitors of VEGFR-2 tyrosine kinase. For instance, a series of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were designed and showed potent inhibitory activity towards human VEGFR-2 in silico. nih.gov Molecular docking studies revealed that these compounds bind to the VEGFR-2 active site, with binding energies ranging from -38.5 to -47.3 kJ/mol. nih.gov

In vitro biological evaluations against human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma), demonstrated that certain pyrimidine derivatives exhibit superior inhibitory activity compared to the established drug Pazopanib. Specifically, compounds 7d , 9s , and 13n from one study showed IC50 values ranging from 9.19 to 13.17 μM against the A549 cell line and 11.94 to 18.21 μM against the HepG2 cell line.

Histamine H4 Receptor (H4R) The 2-aminopyrimidine scaffold is also a key feature in antagonists of the Histamine H4 receptor (H4R), a G protein-coupled receptor involved in inflammatory responses. researchgate.net A series of 6-alkyl-2,4-diaminopyrimidine derivatives were developed as potent H4R antagonists. ijprs.com Additionally, a tricyclic aminopyrimidine derivative, JNJ 40279486 , has been identified as an H4R antagonist. researchgate.net These findings highlight the versatility of the aminopyrimidine moiety in targeting various G protein-coupled receptors. researchgate.net

Cellular Pathway Modulation

The interaction of this compound derivatives with receptors like RAGE and VEGFR-2 leads to the modulation of downstream cellular signaling pathways, affecting fundamental cellular processes.

In vitro studies have elucidated the effects of these derivatives on key signaling cascades:

NF-κB Pathway : As inhibitors of RAGE, 2-aminopyrimidine analogs have been shown to suppress the Aβ-induced activation of the NF-κB signaling pathway in glioma cells. mdpi.com RAGE activation by its ligands typically triggers pathways like MAPK and subsequently NF-κB, leading to pro-inflammatory responses. mdpi.com

VEGFR-2 Downstream Signaling : By inhibiting VEGFR-2 tyrosine kinase, pyrimidine derivatives block the signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which is a crucial process in tumor angiogenesis. nih.gov

MAPK Pathway : The modulation of receptors like RAGE and H4R is known to impact the mitogen-activated protein kinase (MAPK) pathway. scholars.directmdpi.com For example, the interaction of S100 proteins with RAGE can activate fibroblasts through the ERK1/2 MAPK and NF-κB signaling pathways. mdpi.com

The modulation of the aforementioned signaling pathways translates into specific cellular responses:

Inhibition of Cell Proliferation : A primary cellular response to VEGFR-2 inhibition by pyrimidine derivatives is the suppression of cancer cell proliferation. This has been demonstrated in various tumor cell lines, including A549 and HepG2.

Apoptosis Induction : Beyond inhibiting proliferation, some VEGFR-2 inhibitors can induce apoptosis (programmed cell death) in cancer cells. nih.gov

Reduction of Inflammatory Response : By blocking the RAGE signaling pathway, 2-aminopyrimidine derivatives can mitigate inflammatory responses. This is achieved by preventing the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. mdpi.commdpi.com

In Vitro Studies on Specific Cellular Signaling Pathways

Antimicrobial Activity

The 2-aminopyrimidine scaffold is a versatile pharmacophore that has been incorporated into compounds designed to combat various microbial pathogens. ijpsjournal.com

Several studies have reported the synthesis and evaluation of 2-aminopyrimidine derivatives for their antifungal activity. ijprs.comresearchgate.netresearchgate.net These compounds have been tested against a range of pathogenic fungi.

In Vitro Antifungal Activity: Synthesized 2-amino pyrimidine derivatives have shown promising activity against fungal strains such as Candida albicans and Aspergillus fumigatus. researchgate.net In one study, compound 3k was effective against C. albicans, while compound 3d showed notable activity against A. fumigatus. researchgate.net Another study synthesized a series of 2-aminopyrimidine Schiff bases and tested their fungitoxicity against plant-pathogenic fungi, including Fusarium verticillioides, Rhizoctonia solani, and Macrophomina phaseolina, using the poisoned food technique. researchgate.net

Antifungal Mechanisms: While the precise molecular targets for many of these 2-aminopyrimidine derivatives are still under investigation, the general mechanisms for antifungal agents often involve the disruption of the fungal cell membrane or the inhibition of essential enzymes. Key targets in fungi include enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane, and β-1,3-glucan synthase, which is responsible for cell wall construction. The lipophilic dodecyl chain present in the target compound is a feature often associated with membrane disruption.

Interactive Data Table: In Vitro Antifungal Activity of 2-Aminopyrimidine Derivatives

| Compound Series | Fungal Species Tested | Key Findings | Source |

|---|---|---|---|

| 2-amino-4-(substituted phenyl)-6-(2,4-dichloro-5-fluorophenyl) pyrimidines | Candida albicans, Aspergillus fumigatus | Compound 3k showed promising activity against C. albicans. Compound 3d was active against A. fumigatus. | researchgate.net |

| 2-aminopyrimidine Schiff bases | Fusarium verticillioides, Rhizoctonia solani, Macrophomina phaseolina | Demonstrated fungitoxicity against the tested plant-pathogenic fungi. | researchgate.net |

| 2-amino pyrimidine derivatives from chalcones | Various bacterial and fungal strains | Compounds 3a, 3b, 3d, 3g, and 3f were active against selected strains. | ijprs.com |

Derivatives of 2-aminopyrimidine have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis. researchgate.netresearchgate.net

In Vitro Antitubercular Efficacy: Numerous synthesized 2-aminopyrimidine derivatives have been evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis. researchgate.netresearchgate.net One study reported that compounds 3a, 3b, 3d, 3e, 3f, 3g, and 3h exhibited good antitubercular activity. researchgate.net Another study on cycloalkyl fused 2-aminopyrimidines found several compounds with interesting in vitro activity, with minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL. researchgate.net The conversion of quinoline-chalcones into 2-aminopyrimidine derivatives also yielded compounds with antitubercular properties.

Potential Mechanisms and Targets: In silico docking studies have provided insight into the possible mechanisms of action. For cycloalkyl fused 2-aminopyrimidines, mycobacterial dihydrofolate reductase (DHFR) has been suggested as a possible molecular target. researchgate.net This enzyme is crucial for the synthesis of nucleic acids, and its inhibition would be detrimental to the bacterium. Another potential target for pyrimidine derivatives is thymidylate kinase of M. tuberculosis (TMPKmt), which is involved in the DNA synthesis pathway.

Interactive Data Table: In Vitro Antitubercular Activity of 2-Aminopyrimidine Derivatives

| Compound Series | M. tuberculosis Strain | Activity (MIC) | Potential Target | Source |

|---|---|---|---|---|

| 2-amino-4-(substituted phenyl)-6-(2,4-dichloro-5-fluorophenyl) pyrimidines (compounds 3a, 3b, 3d, 3e, 3f, 3g, 3h) | H37Rv | Good activity reported (specific MICs not detailed in abstract). | Not specified. | researchgate.net |

| Cycloalkyl fused 2-aminopyrimidines (e.g., compound 40) | H37Rv | Up to 3.12 μg/mL. | Dihydrofolate reductase (DHFR) (in silico). | researchgate.net |

| Quinoline-based 2-aminopyrimidine derivatives (compounds 60, 61) | H37Rv | Active (specific MICs not detailed in abstract). | Not specified. | |

| 5-formylaminopyrimidine derivatives (compounds 46, 47, 48) | H37Rv | IC90 < 0.20 µg/mL to 0.33 µg/mL. | Not specified. |

Antitrypanosomal Action of this compound Derivatives

The search for novel therapeutic agents to combat trypanosomiasis, a group of neglected tropical diseases caused by protozoan parasites of the genus Trypanosoma, has led to the investigation of various heterocyclic compounds. Among these, the 2-aminopyrimidine scaffold has emerged as a promising starting point for the development of new antitrypanosomal drugs. While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, research on a variety of other N-substituted and structurally related 2-aminopyrimidine derivatives provides significant insights into their potential antitrypanosomal activity.

Research has demonstrated that derivatives of 2-aminopyrimidine can exhibit significant in vitro activity against different species and life-cycle stages of Trypanosoma. These studies form a basis for understanding the potential efficacy of compounds like this compound.

A study on new 2-aminopyrimidine derivatives, synthesized from acyclic precursors, revealed that some of these compounds possess notable activity against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis. researchgate.net The in vitro activity of these compounds was assessed, along with their cytotoxicity against rat skeletal myoblasts (L-6 cells), to determine their selectivity index (SI). researchgate.net

The most potent compounds from this series featured specific substitutions on the amino group and a phenyl ring attached to the pyrimidine core. For instance, compounds with a side chain similar to that of the known antimalarial drug chloroquine (B1663885) displayed significant antitrypanosomal effects. researchgate.net The influence of various structural modifications on the biological activity was a key focus of this research, highlighting the importance of the substitution pattern for efficacy. researchgate.net

Table 1: In Vitro Antitrypanosomal Activity of Selected 2-Aminopyrimidine Derivatives against T. b. rhodesiense

| Compound | IC₅₀ (µM) against T. b. rhodesiense | Cytotoxicity IC₅₀ (µM) against L-6 cells | Selectivity Index (SI) |

|---|---|---|---|

| 9b | 0.41 | 12.6 | 30.7 |

| 9c | 1.03 | 31.8 | 30.9 |

Data sourced from Höffelner et al. (2020) researchgate.net

Another investigation into pyrimidine derivatives reported their evaluation against Trypanosoma cruzi, the parasite responsible for Chagas disease. uc.cl This study involved the synthesis of twenty-eight pyrimidine derivatives, which were tested against both the epimastigote and trypomastigote stages of the parasite. uc.cl Several of the synthesized compounds demonstrated greater activity against trypomastigotes than the reference drug, benznidazole. uc.cl Molecular docking studies were also performed to explore the potential binding interactions of these compounds with parasitic enzymes. uc.cl

Furthermore, the antitrypanosomal properties of 4,5-dimethylpyrimidin-2-amine (B74520) have been noted against Trypanosoma brucei. vulcanchem.com It is suggested that its mechanism of action may involve the disruption of mitochondrial function in the parasites, leading to cell death. vulcanchem.com This highlights that even relatively simple substitutions on the pyrimidine ring can confer significant trypanocidal activity.

While the direct antitrypanosomal action of this compound has not been explicitly detailed, the collective findings for the 2-aminopyrimidine class of compounds underscore the therapeutic potential of this chemical family. The presence of a long alkyl chain, such as the dodecyl group, is known to influence the lipophilicity of a molecule, which can in turn affect its membrane permeability and interaction with intracellular targets. Further research is warranted to synthesize and evaluate this compound and its close analogs to fully elucidate their efficacy and mechanism of action against Trypanosoma species.

Structure Activity Relationship Sar Studies of N Dodecyl 2 Pyrimidinamine Analogs

Systematic SAR Exploration Methodologies

Systematic SAR exploration for this class of compounds involves methodical modifications of its core components: the N-dodecyl chain, the pyrimidine (B1678525) ring, and the amine linker. Researchers employ a combination of synthetic chemistry, biological screening, and computational modeling to elucidate the relationship between chemical structure and biological function. nih.govresearchgate.net The primary goal is to identify derivatives with improved potency and better pharmacological profiles. malariaworld.org

Common methodologies include:

Combinatorial Chemistry: Synthesis of large libraries of analogs by varying substituents at key positions. nih.gov

Parallel Synthesis: Efficient creation of a series of related compounds for rapid screening. nih.gov

Computational Modeling: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling to predict the activity of novel analogs and guide synthetic efforts. dergipark.org.trdovepress.com

The N-dodecyl chain, a long, lipophilic moiety, plays a significant role in the molecule's interaction with biological targets, likely through hydrophobic interactions. The length and branching of this alkyl chain are critical determinants of biological activity.

Chain Length: Studies on analogous N-alkylated compounds demonstrate that potency often varies with the length of the alkyl chain. nih.gov For many systems, there is an optimal chain length for maximal activity. Shorter chains may not provide sufficient hydrophobic interaction, while excessively long chains can lead to poor solubility or non-specific binding. In a study of N-alkyl-3-methylimidazolium salts, the length of the alkyl chain was shown to be a determining factor for their physicochemical properties, which in turn affects biological interactions. mdpi.com Similarly, for gemini (B1671429) surfactants, the critical micelle concentration, a measure of surface activity, decreases as the alkyl chain length increases, indicating stronger hydrophobic interactions. academie-sciences.fr It is observed that increasing the alkyl chain length in some 2-aminopyrimidine (B69317) derivatives enhances their inhibitory potential up to a certain point. For instance, in a series of β-glucuronidase inhibitors, a butyl substituent was more active than an ethyl substituent, which in turn was more active than a methyl substituent. mdpi.com

Branching: Introducing branching into the alkyl chain can significantly affect the molecule's conformation and its ability to fit into a binding pocket. Branching can increase steric hindrance, which may either be detrimental or beneficial, depending on the topology of the target site. It can also influence the compound's metabolic stability and pharmacokinetic properties.

Table 1: Hypothetical Impact of N-Alkyl Chain Modifications on Biological Activity This table is generated based on general principles observed in analogous series, as direct data for N-dodecyl-2-pyrimidinamine is not available.

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Shortening the chain (e.g., C8, C10) | Reduced hydrophobicity | Likely decrease in potency |

| Lengthening the chain (e.g., C14, C16) | Increased hydrophobicity | Potential increase in potency, but may be limited by solubility or binding site size |

| Introducing branching (e.g., iso-dodecyl) | Altered steric profile and conformation | Activity change is target-dependent; may increase selectivity |

| Terminal functionalization (e.g., -OH, -COOH) | Introduction of polar interactions | May alter binding mode and improve solubility |

The pyrimidine ring is a key pharmacophoric element, capable of forming multiple hydrogen bonds and π-stacking interactions with biological targets. nih.gov Modifying the substitution pattern on this ring is a common strategy to fine-tune the electronic properties, solubility, and binding affinity of the molecule. rsc.org

Position of Substituents: The 2-aminopyrimidine core has several positions (4, 5, and 6) available for substitution. The placement of substituents is critical, as demonstrated in studies on histamine (B1213489) H4 receptor ligands, where modifications at the 6-position of the pyrimidine ring led to significant improvements in potency. acs.orgnih.gov

Nature of Substituents: A wide range of substituents can be introduced, each imparting different properties:

Electron-donating groups (e.g., -CH₃, -OCH₃): Can increase the electron density of the pyrimidine ring, potentially enhancing hydrogen bond acceptor strength.

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃): Can alter the pKa of the amino group and introduce new interactions, such as halogen bonds. In one study, a 2-fluoro-4-chloro-5-methoxyphenyl substituent was found to provide high stabilization for its target kinase. biorxiv.org

Bulky groups (e.g., phenyl, tert-butyl): Can be used to probe steric tolerance in the binding pocket and can introduce favorable aromatic or hydrophobic interactions. acs.orgnih.gov

Hydrogen bond donors/acceptors (e.g., -OH, -NH₂): Can form additional hydrogen bonds with the target, significantly increasing binding affinity. However, SAR analysis of certain 2-aminopyrimidine derivatives indicated that those with –OH groups at the C-4 and C-6 positions showed no inhibitory activity against NO and PGE2 production. rsc.org

Table 2: Predicted SAR of Pyrimidine Ring Substitutions This table is generated based on general principles observed in analogous series, as direct data for this compound is not available.

| Position | Substituent Type | Predicted Effect | Example Reference |

|---|---|---|---|

| 4/6 | Small alkyl (e.g., -CH₃) | May provide beneficial hydrophobic interactions. | nih.gov |

| 4/6 | Aromatic rings (e.g., Phenyl) | Can introduce π-stacking interactions and access new binding regions. | acs.orgnih.gov |

| 5 | Halogens (e.g., -F, -Cl) | Can modulate electronics and occupy small pockets; may increase metabolic stability. | biorxiv.org |

| 5 | Formamido group | Has been shown to be highly active in antimycobacterial pyrimidine analogs. | nih.gov |

The secondary amine that connects the dodecyl chain and the pyrimidine ring is another point for modification. While this compound has a simple amine linker, introducing different bridging units can alter the molecule's flexibility, geometry, and potential for new interactions.

In studies of related compounds, modifying the linker has been shown to be a viable strategy. For instance, in a series of KCa2 channel modulators, extending the amino linker between the pyrimidine and a phenyl moiety with an ethylene (B1197577) group resulted in a loss of activity, highlighting the linker's importance for maintaining the correct orientation of the terminal groups. nih.gov Research on luminescent Pt(II) complexes also explored modifying the bridging unit, showing that alkylation of a bridging nitrogen atom was a feasible synthetic strategy to improve properties like solubility. mdpi.com

Possible modifications could include:

Amide or Urea (B33335) Linkers: Introduce hydrogen bonding capabilities.

Ether or Thioether Linkers: Alter bond angles and flexibility.

Incorporating small heterocyclic rings: Can act as rigid spacers to orient the terminal groups in a specific conformation.

Substituent Effects on the Pyrimidine Ring and its Position

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound analogs, the key pharmacophoric features are derived from the collective SAR data.

Based on the structure, a general pharmacophore model would likely include:

A large hydrophobic/lipophilic feature: Corresponding to the N-dodecyl chain. This region is critical for anchoring the molecule in a hydrophobic pocket of the target protein.

A hydrogen bond donor: The secondary amine of the 2-aminopyrimidine group.

One or more hydrogen bond acceptors: The nitrogen atoms within the pyrimidine ring. nih.gov

An aromatic feature: The pyrimidine ring itself, which can participate in π-π stacking.

The relative spatial arrangement of these features is critical. Computational pharmacophore modeling can be used to build and refine these models based on a set of active and inactive compounds, providing a powerful tool for virtual screening and the design of novel analogs with diverse scaffolds. jppres.commdpi.comugm.ac.id

Correlation between Molecular Descriptors and Biological/Functional Potency

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties (molecular descriptors) of a series of compounds and their biological activity. researchgate.net For this compound analogs, QSAR models can predict the potency of unsynthesized derivatives, thereby prioritizing synthetic efforts. dergipark.org.trjournaljpri.com

Key molecular descriptors that are often correlated with the activity of pyrimidine derivatives include:

Hydrophobicity Descriptors (e.g., LogP, CLogP): The N-dodecyl chain makes the molecule highly lipophilic. LogP (the logarithm of the partition coefficient) is often a critical parameter, with activity frequently showing a parabolic relationship with this value. researchgate.net

Electronic Descriptors (e.g., Hammett constants, HOMO/LUMO energies): These describe the electron-donating or -withdrawing nature of substituents on the pyrimidine ring and can be correlated with binding affinity. researchgate.net

Steric/Topological Descriptors (e.g., Molar Refractivity, Molecular Weight, Shape Indices): These parameters quantify the size and shape of the molecule and its substituents, which is crucial for understanding how well a ligand fits into its binding site. acs.org

Quantum Chemical Descriptors: Parameters derived from quantum mechanics calculations can provide detailed insights into the electronic structure and reactivity of the molecules. journaljpri.com

A typical QSAR study on a series of this compound analogs might yield a regression equation like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(LogP)² + c₃(σ) + c₄(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP represents hydrophobicity, σ is an electronic parameter, MR is a steric parameter, and c₀-c₄ are coefficients determined by the regression analysis. Such models, when properly validated, serve as valuable predictive tools in the optimization process. researchgate.netmdpi.com

Supramolecular Chemistry and Self Assembly of N Dodecyl 2 Pyrimidinamine

Principles of Supramolecular Interactions in Pyrimidinamine Systems

The self-assembly of N-dodecyl-2-pyrimidinamine in various solvents is a complex process governed by a delicate interplay of non-covalent interactions. These interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking, dictate the formation of well-defined supramolecular structures. nih.gov The pyrimidine (B1678525) ring, with its nitrogen heteroatoms, and the long alkyl chain are the key molecular features that drive these assembly processes.

Hydrophobic Interactions and Alkyl Chain Packing

The "like-dissolves-like" principle of hydrophobic interactions is a significant driving force for the self-assembly of amphiphilic molecules like this compound in aqueous environments. rsc.orgresearchgate.net The long, nonpolar dodecyl chain avoids contact with water molecules, leading to the aggregation of the hydrophobic tails. This process minimizes the disruption of the hydrogen-bonding network of water and is entropically favorable.

In the aggregated state, the dodecyl chains pack together, stabilized by van der Waals forces. The efficiency of this packing influences the morphology of the self-assembled structures. For instance, the length of the alkyl side chain is a critical parameter in the formation of self-healing hydrogels based on hydrophobic interactions. researchgate.net In the solid state, the intercalation of dodecyl chains can lead to the formation of micellar-like structures within the crystal lattice. researchgate.net The interplay between the hydrophobic drive to sequester the alkyl chains and the hydrophilic nature of the pyrimidinamine headgroup is central to the formation of higher-order structures.

π-π Stacking and Aromatic Interactions

The aromatic pyrimidine ring of this compound contributes to the stability of self-assembled structures through π-π stacking interactions. These non-covalent interactions occur between electron-rich aromatic systems and are crucial for the stability of various biological and synthetic structures. nih.govmdpi.com The stacking can occur in different geometries, such as face-to-face or edge-to-face, and the strength of the interaction depends on the electronic nature and relative orientation of the interacting rings. mdpi.com

Formation of Ordered Self-Assembled Structures

The amphiphilic nature of this compound, possessing a hydrophilic pyrimidinamine headgroup and a long hydrophobic dodecyl tail, predisposes it to form various ordered structures in aqueous solution through self-assembly. The balance between the attractive forces among the hydrophobic chains and the repulsive forces between the hydrophilic headgroups, along with the molecular geometry, dictates the type of aggregate formed.

Micellar Aggregates

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound can spontaneously assemble into micelles. tubitak.gov.tr In these aggregates, the hydrophobic dodecyl tails are sequestered in the core, minimizing their contact with water, while the hydrophilic pyrimidinamine headgroups form a shell that interfaces with the aqueous environment.

The formation of micelles is a dynamic equilibrium process. The CMC is a key parameter that depends on factors such as temperature, solvent composition, and the presence of electrolytes. tubitak.gov.tr For instance, the addition of salts can influence the CMC and the structure of the micelles. researchgate.net While direct studies on the CMC of this compound are not prevalent in the provided search results, the behavior of structurally similar amphiphiles like sodium dodecyl sulfate (B86663) (SDS) provides insight. researchgate.net The aggregation of this compound can also be influenced by the presence of other molecules, as seen in the solubilization of pesticides in nonionic surfactant micelles. researchgate.net In some cases, a second critical micelle concentration can be observed, indicating a structural transition of the micelles. researchgate.net

Vesicle and Membrane Mimetic Formations

Under certain conditions, single-chain amphiphiles can form bilayer structures that enclose an aqueous compartment, known as vesicles. nih.gov The formation of vesicles from simple single-chain amphiphiles like this compound is an area of active research. rsc.org The ability to form a stable bilayer depends on the geometric packing of the amphiphile, which is influenced by the relative sizes of the hydrophilic headgroup and the hydrophobic tail.

Hydrogen bonding between the headgroups and interdigitation of the alkyl chains within the bilayer are crucial for the formation and stability of such vesicles. rsc.org For some single-chain amphiphiles, a transition from micelles to vesicles can be induced by changes in concentration or external stimuli like wet-dry cycles. rsc.org These self-assembled vesicles can exhibit properties such as size-selective permeability, making them interesting as simple membrane mimetics. rsc.org The principles governing vesicle formation are complex, involving thermodynamic and kinetic factors related to the generation and deformation of bilayers. nih.gov

Fibrillar, Nanotube, and Other Nanostructure Architectures